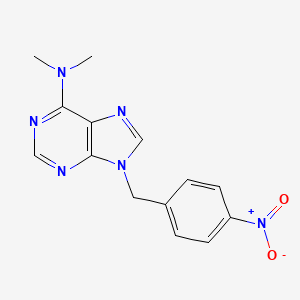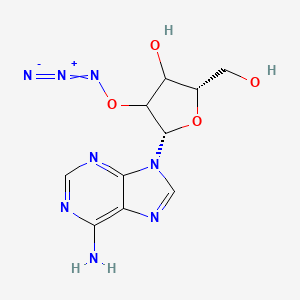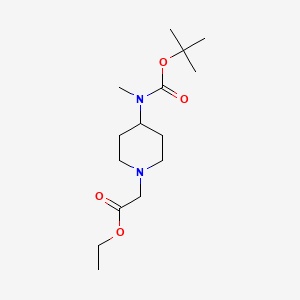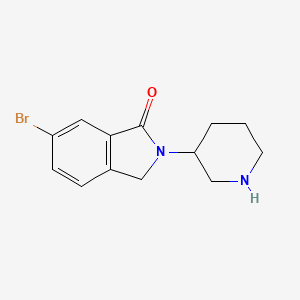
3-Bromo-4-methyl-2-oxo-2H-chromen-6-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-methyl-2-oxo-2H-chromen-6-yl acetate is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are benzopyrone derivatives that have been extensively studied for their medicinal properties, including antimicrobial, anti-inflammatory, and anticancer activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methyl-2-oxo-2H-chromen-6-yl acetate typically involves the bromination of 4-methylcoumarin followed by acetylation. One common method includes the following steps:
Bromination: 4-Methylcoumarin is reacted with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-methyl-2-oxo-2H-chromen-6-yl acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea can be used in substitution reactions, typically in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution: Products may include 3-amino-4-methyl-2-oxo-2H-chromen-6-yl acetate or 3-thio-4-methyl-2-oxo-2H-chromen-6-yl acetate.
Oxidation: Products may include 3-bromo-4-methyl-2-oxo-2H-chromen-6-yl carboxylic acid.
Reduction: Products may include 3-bromo-4-methyl-2-hydroxy-2H-chromen-6-yl acetate.
Scientific Research Applications
3-Bromo-4-methyl-2-oxo-2H-chromen-6-yl acetate has been studied for various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex coumarin derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains.
Medicine: Research has indicated its potential use in developing new drugs for treating infections and inflammatory diseases.
Industry: It is used in the production of dyes, optical brighteners, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-4-methyl-2-oxo-2H-chromen-6-yl acetate involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound inhibits bacterial DNA gyrase, an essential enzyme for bacterial DNA replication, leading to the inhibition of bacterial growth.
Anti-inflammatory Activity: It modulates the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-oxo-2H-chromen-6-yl acetate: Lacks the bromine atom, resulting in different reactivity and biological activity.
3-Bromo-4-methyl-2-oxo-2H-chromen-7-yl acetate: The position of the acetate group is different, affecting its chemical properties and applications.
Uniqueness
3-Bromo-4-methyl-2-oxo-2H-chromen-6-yl acetate is unique due to the specific combination of substituents, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom enhances its potential as a versatile intermediate in organic synthesis and its efficacy as an antimicrobial agent .
Properties
Molecular Formula |
C12H9BrO4 |
|---|---|
Molecular Weight |
297.10 g/mol |
IUPAC Name |
(3-bromo-4-methyl-2-oxochromen-6-yl) acetate |
InChI |
InChI=1S/C12H9BrO4/c1-6-9-5-8(16-7(2)14)3-4-10(9)17-12(15)11(6)13/h3-5H,1-2H3 |
InChI Key |
OSKHRJMGJBGBAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Cyclohexene-1-carboxylic acid, 4-(acetylamino)-3-(1-ethylpropoxy)-5-[[(phenylmethoxy)carbonyl]amino]-, ethyl ester, (3R,4R,5S)-](/img/structure/B11831717.png)




![9-Ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B11831754.png)


![2'-(Cyclohexylamino)-[2,4'-bipyridine]-5-carboxylic acid](/img/structure/B11831765.png)
![4'-(Methoxy(methyl)carbamoyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B11831768.png)
![(4aR,7R,8S,8aS)-6-(4-methylphenoxy)-2-phenyl-7-sulfanyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B11831769.png)

![1,6-Dioxa-4-azaspiro[4.4]nonane, 7-(bromomethyl)-3,4-dimethyl-9-(1-methylethyl)-2-phenyl-, (2S,3S,5R,7S,9S)-](/img/structure/B11831793.png)
